2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate

Description

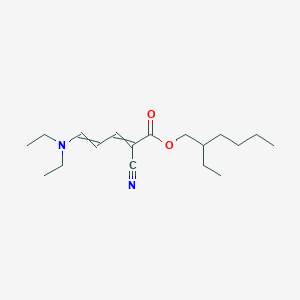

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is a specialized penta-2,4-dienoate derivative featuring a cyano group at position 2, a diethylamino substituent at position 5, and a 2-ethylhexyl ester moiety.

Properties

CAS No. |

647829-00-3 |

|---|---|

Molecular Formula |

C18H30N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate |

InChI |

InChI=1S/C18H30N2O2/c1-5-9-11-16(6-2)15-22-18(21)17(14-19)12-10-13-20(7-3)8-4/h10,12-13,16H,5-9,11,15H2,1-4H3 |

InChI Key |

IECJMGJVBKRVCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC=CN(CC)CC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The following synthetic pathways are commonly employed:

Step 1: Formation of the Cyano Group

The initial step involves the introduction of the cyano group onto a suitable precursor. This can be achieved through the reaction of an appropriate alkene with cyanide ion under basic conditions.

Step 2: Introduction of Diethylamino Group

The diethylamino group is introduced via nucleophilic substitution reactions. This can be accomplished by reacting an alkyl halide (such as diethylamine) with the cyano-substituted intermediate.

Step 3: Penta-2,4-dienoate Formation

The final step involves forming the penta-2,4-dienoate structure. This can be achieved through a condensation reaction with an appropriate diene compound, typically using a strong base to facilitate the reaction.

Reaction Conditions

The following conditions are generally observed during the synthesis:

Temperature: Reactions are often conducted at elevated temperatures (50–80°C) to enhance reaction rates.

Solvents: Common solvents include dichloromethane or acetonitrile, which provide good solubility for reactants and intermediates.

Catalysts: In some cases, catalysts such as triethylamine or sodium hydride may be employed to facilitate nucleophilic substitutions.

The products obtained from these synthetic routes can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the structure and purity of the compound |

| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation patterns |

| Infrared Spectroscopy (IR) | To identify functional groups present in the compound |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and separation of compounds |

Research indicates that 2-ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate exhibits versatile reactivity due to its functional groups. Potential applications include:

Organic Synthesis: As a building block for more complex organic molecules.

Pharmaceuticals: Investigated for potential therapeutic properties such as anti-inflammatory effects.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.

Major Products

Oxidation: Oxides and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Substituted esters and amides.

Scientific Research Applications

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The compound’s ester and nitrile groups can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The diethylamino group at position 5 distinguishes this compound from analogs with aromatic or other amino substituents:

Key Observations :

- Amino Groups: Diethylamino and dimethylamino substituents enhance solubility and electronic effects. Diethylamino’s bulkier structure may reduce crystallization tendencies compared to dimethylamino .

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., nitrophenyl) introduce π-π interactions, whereas aliphatic amino groups favor hydrogen bonding .

Ester Group Variations

The 2-ethylhexyl ester influences solubility and stability compared to methyl or ethyl esters:

Key Observations :

- 2-Ethylhexyl Ester : Offers superior stability at mild storage conditions (2–8°C) compared to methyl esters requiring freezing .

- Biological Relevance : Methyl piperate (benzodioxol-substituted) demonstrates anti-inflammatory activity, suggesting the target compound’s ester group could be optimized for similar applications .

Spectral and Structural Comparisons

NMR Data

- Diethylamino Derivatives: In Ethyl (2E,4Z)-5-diethylamino-2-(phenyl-sulfonyl)penta-2,4-dienoate, ¹H NMR shows characteristic diethylamino signals at δ 1.0–1.2 (CH₃) and δ 3.2–3.4 (NCH₂) .

- Aromatic Derivatives: (2E,4E)-5-(3-chlorophenyl)penta-2,4-dienoate exhibits aromatic protons at δ 7.3–7.5 (multiplet) in ¹H NMR .

Crystallography

- The phenyl-sulfonyl analog forms planar penta-2,4-dienoate chains with dihedral angles of 85.73° (relative to the benzene ring), stabilized by C–H···O hydrogen bonds .

Biological Activity

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHNO

- CAS Number : [Not available in the provided sources]

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with cellular mechanisms and potential therapeutic applications. Research has indicated several key areas of activity:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells.

- Anti-Cancer Effects : Preliminary studies suggest that it may have anti-cancer properties, particularly against specific cancer cell lines.

- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines have shown varying degrees of toxicity, warranting further investigation into its safety profile.

Antioxidant Activity

A study assessing the antioxidant capacity of similar compounds found that derivatives with cyano groups often exhibit enhanced radical scavenging abilities. This suggests that this compound may also possess similar properties.

Anti-Cancer Evaluation

Research conducted on related compounds has indicated that those with structural similarities can interact favorably with cancer cell receptors. For instance:

- A study on sodium salts of related cyano compounds showed promising anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo . This suggests potential pathways for therapeutic applications of this compound.

Data Table: Summary of Biological Activities

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The cyano group may play a critical role in mediating interactions with cellular targets.

- Its diethylamino moiety could enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.